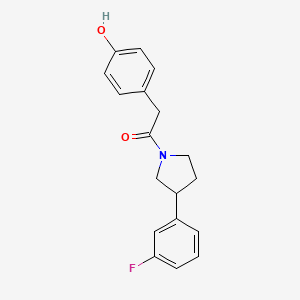
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone, also known by its CAS number 2193937-08-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H16FNO, with a molecular weight of 233.28 g/mol. The structure features a pyrrolidine ring, a fluorophenyl group, and a hydroxyphenyl moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit mechanisms such as:
- Inhibition of cancer cell proliferation : Many derivatives have shown significant antiproliferative effects against various cancer cell lines.
- Antimicrobial activity : Some studies suggest that related compounds possess antifungal and antibacterial properties.
- Modulation of signaling pathways : Certain derivatives may interact with key signaling proteins involved in cancer progression and inflammation.
Anticancer Activity
A study evaluated the antiproliferative effects of various compounds against multiple cancer cell lines. The results indicated that certain derivatives demonstrated high potency:
| Compound | Cell Line | % Inhibition |
|---|---|---|
| Compound A | MDA-MB-468 (Breast) | 90.47% |
| Compound B | SK-MEL-5 (Melanoma) | 84.32% |
| Compound C | T-47D (Breast) | 81.58% |
These findings suggest that the compound may have significant potential as an anticancer agent, particularly in breast cancer models .
Antimicrobial Activity
In another study focusing on hydroxyphenyl styryl ketones, compounds structurally similar to this compound were tested against pathogenic fungi and yeasts. Results showed marked potencies against:
- Trichophyton mentagrophytes
- Saccharomyces uvarum
These results indicate that modifications to the hydroxyphenyl group can enhance antimicrobial activity .
Case Studies
- Case Study on Anticancer Efficacy : A recent investigation into the cytotoxic effects of various derivatives of pyrrolidine-based compounds demonstrated that those with similar structural features to our compound exhibited IC50 values in the low micromolar range, indicating effective growth inhibition in cancer cell lines such as MCF7 and PC3 .
- Case Study on Antimicrobial Properties : A series of hydroxyphenyl derivatives were synthesized and tested for antifungal activity. The results showed that compounds with hydroxyl substitutions exhibited enhanced antifungal effects compared to their etherified counterparts .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest potential interactions with key enzymes involved in cancer progression and inflammation pathways, providing insights into its mechanism of action .
Propiedades
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-3-1-2-14(11-16)15-8-9-20(12-15)18(22)10-13-4-6-17(21)7-5-13/h1-7,11,15,21H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNXYXVZHXGQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC(=CC=C2)F)C(=O)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













